1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
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Description
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide, also known as QNZ, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) pathway. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and viral infections.
Scientific Research Applications
Synthesis and Structural Analysis
Research in the synthesis of novel heterocyclic compounds, including thienoquinolines and quinoline derivatives, has been a significant area of interest. These compounds are synthesized through various methods, such as the reaction of ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate with different reagents to yield novel pyrimidine and s-triazolo derivatives, indicating the versatility of quinoline structures in generating diverse bioactive molecules (Awad et al., 1991).
Biological Activities and Applications
Quinoline derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. A novel series incorporating cyclopropyl rings and sulfone linkages exhibited potent antibacterial and antifungal activities, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Patel et al., 2021).
Additionally, compounds structurally related to quinolines, such as phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitors, demonstrated efficacy against breast cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Leung et al., 2014).
Material Science Applications
Quinoline derivatives have also found applications in material science, such as in the synthesis of nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives for photoelectric conversion, indicating their utility in developing solar energy materials (Wang et al., 2000).
properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-8-6-13(7-9-14)10-12-25(23,24)21-11-2-4-15-16(18(20)22)3-1-5-17(15)21/h1,3,5-10,12H,2,4,11H2,(H2,20,22)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQYYQAJQHMIIQ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2N(C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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